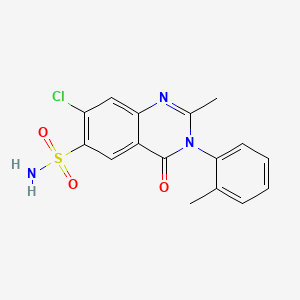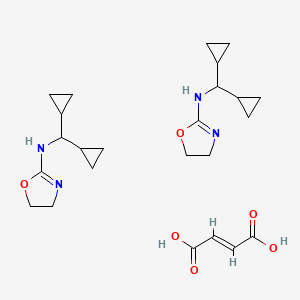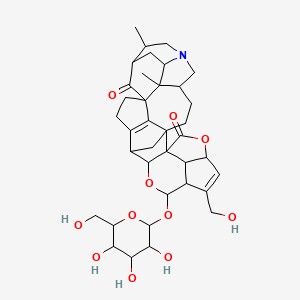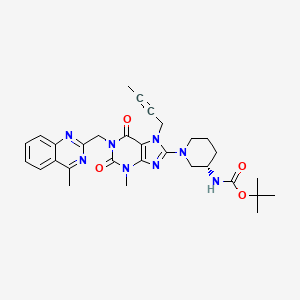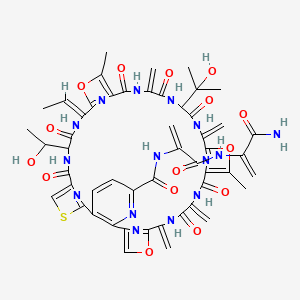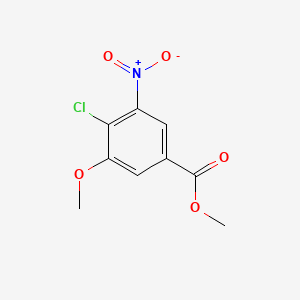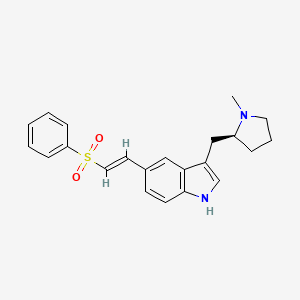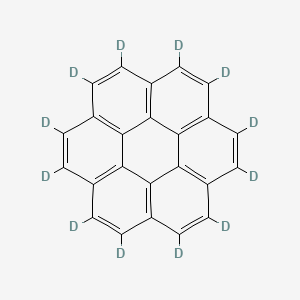
六苯并苯-d12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coronene-d12 is an isotopologue of coronene, a polycyclic aromatic hydrocarbon (PAH) consisting of 24 carbon atoms arranged in a hexagonal pattern. In coronene-d12, all hydrogen atoms are replaced by deuterium atoms, giving it the chemical formula C24D12 . This compound is known for its aromatic stability and unique properties, making it a subject of interest in various scientific fields.
科学研究应用
Coronene-d12 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties of PAHs and their reactions.
Biology: Employed in studies of biological systems to understand the behavior of PAHs in living organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a tracer in metabolic studies.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
Coronene-d12 is a deuterium-labeled version of Coronene . It is primarily used in scientific research and drug development processes . .
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes . Deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
Coronene-d12 is synthesized through organic synthesis techniques. One common method involves the use of deuterated reagents in the synthesis of coronene. For instance, a suitable diazonium salt can react with deuterated benzene under specific conditions to yield coronene-d12 .
Industrial Production Methods
Industrial production of coronene-d12 is less common due to its specialized applications and the cost of deuterated reagents. it can be produced in laboratories using advanced organic synthesis techniques and deuterium exchange reactions .
化学反应分析
Types of Reactions
Coronene-d12 undergoes various chemical reactions, including:
Oxidation: Coronene-d12 can be oxidized to form quinones and other oxygenated derivatives.
Reduction: It can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydrogenated coronene derivatives.
Substitution: Halogenated coronene derivatives.
相似化合物的比较
Similar Compounds
Coronene: The non-deuterated form of coronene-d12.
Hexabenzobenzene: Another PAH with a similar structure.
Dibenzo(ghi,pqr)perylene: A larger PAH with additional fused benzene rings.
Uniqueness
Coronene-d12 is unique due to the replacement of hydrogen atoms with deuterium, which can alter its physical and chemical properties. This isotopic substitution makes it valuable in studies requiring isotopic labeling, such as tracing chemical pathways and studying reaction mechanisms .
属性
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriocoronene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12/c1-2-14-5-6-16-9-11-18-12-10-17-8-7-15-4-3-13(1)19-20(14)22(16)24(18)23(17)21(15)19/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUGDVKSAQVFFS-AQZSQYOVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=CC7=C6C3=C(C=C2)C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C4=C1C(=C(C5=C4C6=C(C(=C5[2H])[2H])C(=C(C7=C6C3=C(C(=C2[2H])[2H])C(=C7[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the impact of deuteration on coronene's stability under electron beams?
A1: [] Replacing hydrogen atoms in coronene with deuterium significantly enhances its stability under high-energy electron beams used in transmission electron microscopy (HRTEM). This increased stability stems from the reduced kinetic energy transfer from the electron beam to the heavier deuterium atoms and the higher bond dissociation energy of C-D bonds. This allows for longer and more precise HRTEM analyses of coronene-d12 compared to coronene-h12. For example, coronene-d12 demonstrates a more than two-fold increase in stability compared to coronene-h12, allowing for more precise inter-molecular spacing analysis and molecular orientation measurements. (See: )
Q2: How does the temperature affect the fluorescence and phosphorescence properties of coronene-d12 in a polymer matrix?
A2: [] When embedded in poly(methylmethacrylate), the fluorescence lifetime of coronene-d12, unlike other PAHs, remains relatively stable across varying temperatures. This contrasts with coronene-h12, which also exhibits temperature-independent fluorescence lifetime. This suggests that deuteration might play a role in minimizing temperature-dependent quenching processes in coronene. (See: )
Q3: How does deuteration influence the room-temperature phosphorescence of coronene in specific host materials?
A3: [] Incorporating coronene-d12 into cage-like sodalite-type porous organic salts (s-POSs) with a moderate iodine atom density (0.55 gcm−3) leads to a simultaneous enhancement of both phosphorescence lifetime (1.1 times) and quantum efficiency (1.6 times) compared to coronene-h12. This improvement stems from the combined effects of the external heavy atom effect from iodine and the reduced non-radiative deactivation via C-D stretching vibration (isotope effect) in coronene-d12. (See: )
Q4: What insights into the vibrational structure of coronene-d12 are gained from its fluorescence excitation and dispersed fluorescence spectra?
A4: [] Analysis of the fluorescence excitation and dispersed fluorescence spectra of jet-cooled coronene-d12, assuming a planar and sixfold symmetric (D6h) structure, reveals that its S1 state corresponds to B2u1. Similar to benzene, the spectra exhibit numerous vibronic bands attributed to e2g fundamental and their combination bands with a1g vibrations. Interestingly, each e2g mode displays distinct band shapes (rotational envelopes), indicating shifts and splitting of degenerate rotational levels due to Coriolis interaction. (See: )
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580089.png)
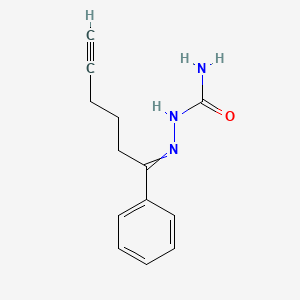
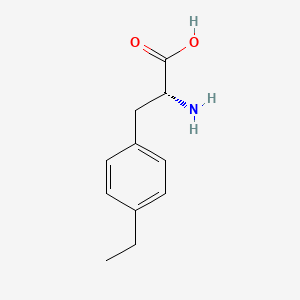
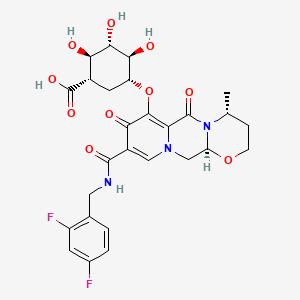

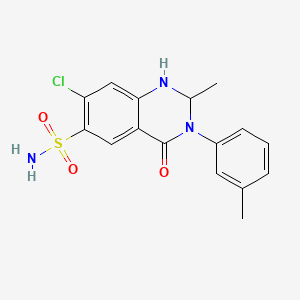
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/new.no-structure.jpg)
